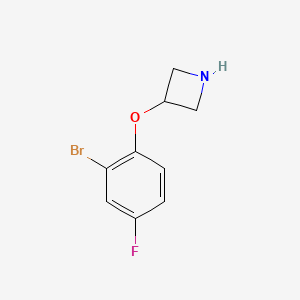

1-溴-3-(二氟甲基)-5-氟苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-Bromo-3-(difluoromethyl)-5-fluorobenzene is a halogenated aromatic molecule that contains bromine and fluorine substituents. The presence of these halogens suggests that the compound could exhibit interesting chemical and physical properties, potentially useful in various chemical synthesis processes and material science applications.

Synthesis Analysis

The synthesis of halogenated benzene derivatives, such as 1-Bromo-3-(difluoromethyl)-5-fluorobenzene, often involves palladium-catalyzed cross-coupling reactions. For instance, a related compound, [4-F-18]-1-Bromo-4-fluorobenzene, was synthesized from [F-18]fluoride in a two-step reaction, showcasing the general interest in introducing fluorophenyl structures into functional molecules . Although the exact synthesis of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene is not detailed in the provided papers, similar methodologies could be applied, such as the use of diazotization techniques mentioned for 1-Bromo-2-fluorobenzene .

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives has been extensively studied using various spectroscopic methods. For example, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and the molecular geometry and vibrational frequencies were calculated using DFT methods . These studies provide insights into the influence of halogen atoms on the geometry and vibrational modes of benzene derivatives. The crystal structure of 1,2,3,5-tetrafluorobenzene, a related compound, was determined to have a layered monoclinic structure with C–H⋯F–C hydrogen bonding, which could be relevant for understanding the structural properties of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene .

Chemical Reactions Analysis

The reactivity of halogenated benzene derivatives is often explored through their participation in various chemical reactions. For instance, the photodissociation of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene was studied using photofragment translational spectroscopy, revealing the energy distribution and substitution effect of the fluorine atom . These findings can be extrapolated to predict the reactivity of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene in similar photodissociation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene can be inferred from studies on related compounds. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies of 1-bromo-3-fluorobenzene, were investigated using time-dependent DFT, which provides a basis for understanding the electronic structure of halogenated benzene derivatives . Additionally, the thermodynamic properties at different temperatures, including heat capacities, entropies, and enthalpy changes, were calculated, offering a glimpse into the stability and reactivity of such compounds .

科学研究应用

Ortho-Metalation and Electrophilic Reactions

选择性对氟芳烃进行邻位金属化反应,包括1-溴-3-(二氟甲基)-5-氟苯的衍生物,已经使用Knochel–Hauser碱成功实现。从这种反应中形成的镁化中间体成功地与各种亲电试剂结合,产物收率良好。这种方法为通过选择性激活和官能化芳香环上特定位置创造复杂分子开辟了途径(Baenziger等,2019)。

光活性交联试剂

对氟芳烃化合物的三氮化反应已经研究,生成的三氮化苯可能作为聚合物化学中新的光活性交联剂。这些化合物还可以作为有机合成和新型有机磁性材料的光化学制备的前体,展示了氟芳烃在材料科学中的多功能性(Chapyshev & Chernyak, 2013)。

有机金属化学和催化

包括1-溴-3-(二氟甲基)-5-氟苯在内的部分氟代苯越来越多地被用作有机金属化学和催化中的溶剂和配体。它们对金属中心的弱配位使其可以用作非配位溶剂或作为容易被取代的配体,促进各种催化和有机金属化反应(Pike, Crimmin, & Chaplin, 2017)。

光谱和计算研究

已应用光谱研究,包括FT-IR、FT-Raman和UV光谱学,来研究氟芳烃的结构和电子性质。这些研究提供了溴和氟原子对苯环的影响的见解,为取代苯化学的未来发展提供了基础知识(Mahadevan et al., 2011)。

羰基化反应

系统研究了1-溴-3-(二氟甲基)-5-氟苯与各种亲核试剂的羰基化转化,展示了有效应用不同类型的双亲核试剂作为偶联伙伴的能力。这种方法促进了杂环化合物的合成,突显了该化合物在合成复杂有机分子中的实用性(Chen et al., 2014)。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H227, H302, H315, H319, and H335 . These indicate that the compound is combustible and may be harmful if swallowed, cause skin irritation, eye irritation, and may cause respiratory irritation .

属性

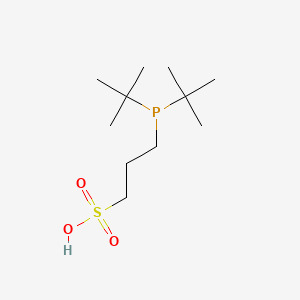

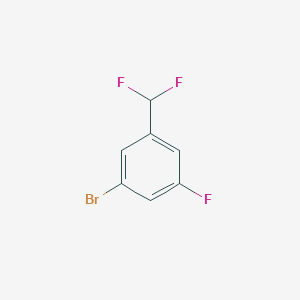

IUPAC Name |

1-bromo-3-(difluoromethyl)-5-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTDWHOFDCKSSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623720 |

Source

|

| Record name | 1-Bromo-3-(difluoromethyl)-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

627526-90-3 |

Source

|

| Record name | 1-Bromo-3-(difluoromethyl)-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1343987.png)